molecular formula C7H6O4 B1196482 3,7-Dihydroxytropolone CAS No. 85233-29-0

3,7-Dihydroxytropolone

Cat. No. B1196482
CAS RN: 85233-29-0
M. Wt: 154.12 g/mol
InChI Key: HQLHJCFATKAUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dihydroxytropolone is a cyclic ketone that is tropolone in which the hydrogens at positions 3 and 7 are susbstituted by hydroxy groups. It is isolated from the soil bacterium Streptomyces tropolofaciens strain K611-97. It has a role as an antineoplastic agent and a bacterial metabolite. It is a cyclic ketone, a triol, an alpha-hydroxy ketone and an enol. It derives from a tropolone.
3,7-Dihydroxytropolone is a natural product found in Streptomyces cyaneofuscatus and Streptomyces with data available.

Scientific Research Applications

Inhibitor of Inositol Monophosphatase

Mono- and disubstituted 3,7-dihydroxytropolone compounds have been synthesized and found to be potent inhibitors of inositol monophosphatase, with low-micromolar IC50 values. This is particularly relevant due to the enzyme's role in various biological processes (Piettre et al., 1997).

Synthetic Strategies for Antiviral Applications

3,7-Dihydroxytropolones (3,7-dHTs) have been identified as lead compounds for several human diseases. New synthetic strategies towards 3,7-dHTs could be valuable in studying their therapeutic potential, especially in the context of antiviral troponoid development, with relevance to HIV, HBV, and HSV (Hirsch et al., 2017).

Interaction with Human Serum Albumin

The interaction of 3,7-dihydroxyflavone with human serum albumin (HSA) has been studied, revealing insights into the binding site and mechanism. This research contributes to understanding how such compounds interact with proteins in the body (Ma et al., 2012).

Antibiotic and Antitumor Applications

3,7-Dihydroxytropolone isolated from Streptomyces species has shown antimicrobial, anticancer, and antiviral activities. Understanding the biosynthetic pathway of this compound in Streptomyces species could pave the way for new approaches in antibiotic and antitumor drug development (Chen et al., 2018).

Halogenation and Derivative Synthesis

Research on halogenation of 3,7-dihydroxytropolones and their conversion to various derivatives expands the scope for chemical modification and potential new applications in therapeutics and other fields (Nagao et al., 1989).

Spectral Features and Acid-Base Properties

Studies on the spectral features and acid-base properties of 3,7-dihydroxyflavone and its derivatives provide insights into their chemical behavior, which is essential for applications in biochemistry and materials science (Serdiuk et al., 2016).

Antiviral Activity

3,7-Dihydroxytropolone and its polyoxygenated derivatives have shown promising antiviral activity against hepatitis B virus and herpes simplex virus-1. This highlights the potential of these compounds in the development of new antiviral agents (Schiavone et al., 2022).

properties

CAS RN

85233-29-0

Product Name

3,7-Dihydroxytropolone

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

2,3,4-trihydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,8,9,10,11)

InChI Key

HQLHJCFATKAUSO-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=C(C(=C1)O)O)O

Canonical SMILES

C1=CC(=O)C(=C(C(=C1)O)O)O

synonyms

3,7-dihydroxytropolone
BMY 28438
BMY-28438

Origin of Product

United States

Synthesis routes and methods

Procedure details

A loopful of Streptomyces tropolofaciens No. K611-97, taken from a mature slant culture was inoculated into 500-ml Erlenmeyer flask containing 100 ml of a seed medium consisted of 3% soybean meal, 2% corn starch, 0.33% MgSO4.7H2O and 1% CaCO3, the pH being adjusted to 7.0 before sterilization. The flask was then incubated at 28° C. for 4 days on a rotary shaker (200 rpm) and 5 ml of the growth was transferred into 500-ml Erlenmeyer flask containing 100 ml of a fermentation medium having the same composition as the seed medium. The fermentation was carried out at 28° C. for 6 days on a rotary shaker. The antibiotic production was monitored by the paper-disc agar diffusion method against Cryptococcus neoformans IAM 4514 as a test organism. For a large scale production, the fermentation studies were carried out in stainless-steel fermentors. The culture was prepared in twenty 500-ml Erlenmeyer flasks incubated at 32° C. for 4 days on the rotary shaker. The resultant culture was transferred into a 200-liter tank fermentor containing 120 liters of a production medium. The seed and production media consisted of 3% soybean meal, 3% glucose, 0.5% Pharmamedia, 0.1% yeast extract and 0.3% CaCO3. Tank fermentation was carried out at 28° C. with stirring at 250 rpm and aeration at 120 liter/min. The production reached a maximum after 115 hours fermentation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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